molecular formula C6H2BrCl2F B3026503 3,4-Dichloro-5-fluorobromobenzene CAS No. 1000572-93-9

3,4-Dichloro-5-fluorobromobenzene

Cat. No.: B3026503
CAS No.: 1000572-93-9
M. Wt: 243.88
InChI Key: NWRZTOGDTNCJHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Dichloro-5-fluorobromobenzene typically involves multiple steps. One common method starts with 2-fluoro-3-chloronitrobenzene as the starting material. The synthesis proceeds through bromination, reduction, and diazochlorination reactions . The reaction conditions are generally mild, and the process is environmentally friendly, with high product purity and yield .

Another method involves the Sandmeyer reaction, where 3,5-dichloro-4-fluoroaniline is dissolved in water and hydrobromic acid, followed by diazotization with sodium nitrite to form a diazonium salt. This salt is then reacted with cuprous bromide and hydrogen bromide to yield this compound .

Chemical Reactions Analysis

3,4-Dichloro-5-fluorobromobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobromobenzene depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .

Properties

IUPAC Name

5-bromo-1,2-dichloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRZTOGDTNCJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661534
Record name 5-Bromo-1,2-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000572-93-9
Record name 5-Bromo-1,2-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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